Cas no 2171626-00-7 (1-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetyl)azetidine-2-carboxylic acid)

1-(2-{3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetyl)azetidine-2-carboxylic acid is a specialized synthetic intermediate primarily used in peptide and medicinal chemistry. Its structure incorporates an Fmoc-protected amino group, enabling selective deprotection under mild basic conditions, which is advantageous for solid-phase peptide synthesis (SPPS). The cyclobutyl and azetidine moieties contribute to conformational rigidity, enhancing binding affinity and metabolic stability in drug design. The carboxylic acid functionality allows further derivatization, facilitating coupling reactions with amines or alcohols. This compound is particularly valuable in the development of constrained peptidomimetics and bioactive molecules, offering precise control over molecular architecture. Its high purity and well-defined reactivity make it suitable for research applications requiring tailored peptide modifications.
1-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetyl)azetidine-2-carboxylic acid structure
2171626-00-7 structure
商品名:1-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetyl)azetidine-2-carboxylic acid
CAS番号:2171626-00-7
MF:C26H28N2O5
メガワット:448.510927200317
CID:6508248
PubChem ID:165582784

1-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetyl)azetidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetyl)azetidine-2-carboxylic acid
    • EN300-1575316
    • 1-(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetyl)azetidine-2-carboxylic acid
    • 2171626-00-7
    • インチ: 1S/C26H28N2O5/c29-24(28-10-9-23(28)25(30)31)13-16-11-17(12-16)14-27-26(32)33-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22-23H,9-15H2,(H,27,32)(H,30,31)
    • InChIKey: QYFWIZWMHPIVQC-UHFFFAOYSA-N
    • ほほえんだ: O=C(CC1CC(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)C1)N1CCC1C(=O)O

計算された属性

  • せいみつぶんしりょう: 448.19982200g/mol
  • どういたいしつりょう: 448.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 8
  • 複雑さ: 729
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 95.9Ų

1-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetyl)azetidine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1575316-2.5g
1-(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetyl)azetidine-2-carboxylic acid
2171626-00-7
2.5g
$6602.0 2023-06-04
Enamine
EN300-1575316-5.0g
1-(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetyl)azetidine-2-carboxylic acid
2171626-00-7
5g
$9769.0 2023-06-04
Enamine
EN300-1575316-5000mg
1-(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetyl)azetidine-2-carboxylic acid
2171626-00-7
5000mg
$9769.0 2023-09-24
Enamine
EN300-1575316-10.0g
1-(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetyl)azetidine-2-carboxylic acid
2171626-00-7
10g
$14487.0 2023-06-04
Enamine
EN300-1575316-0.5g
1-(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetyl)azetidine-2-carboxylic acid
2171626-00-7
0.5g
$3233.0 2023-06-04
Enamine
EN300-1575316-500mg
1-(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetyl)azetidine-2-carboxylic acid
2171626-00-7
500mg
$3233.0 2023-09-24
Enamine
EN300-1575316-100mg
1-(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetyl)azetidine-2-carboxylic acid
2171626-00-7
100mg
$2963.0 2023-09-24
Enamine
EN300-1575316-0.05g
1-(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetyl)azetidine-2-carboxylic acid
2171626-00-7
0.05g
$2829.0 2023-06-04
Enamine
EN300-1575316-0.1g
1-(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetyl)azetidine-2-carboxylic acid
2171626-00-7
0.1g
$2963.0 2023-06-04
Enamine
EN300-1575316-1.0g
1-(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetyl)azetidine-2-carboxylic acid
2171626-00-7
1g
$3368.0 2023-06-04

1-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetyl)azetidine-2-carboxylic acid 関連文献

1-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetyl)azetidine-2-carboxylic acidに関する追加情報

Comprehensive Analysis of 1-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetyl)azetidine-2-carboxylic acid (CAS No. 2171626-00-7)

The compound 1-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetyl)azetidine-2-carboxylic acid (CAS No. 2171626-00-7) is a highly specialized peptide derivative with significant applications in pharmaceutical research and drug development. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a cyclobutyl-acetyl-azetidine backbone, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly interested in this compound due to its potential role in targeted drug delivery and enzyme inhibition, aligning with current trends in precision medicine and proteomics.

One of the most searched questions in AI-driven drug discovery platforms revolves around the synthetic pathways and stability of Fmoc-protected amino acids. The 2171626-00-7 compound addresses these queries by offering a stable framework for solid-phase peptide synthesis (SPPS), a technique widely used in bioconjugation and peptide therapeutics. Its azetidine-2-carboxylic acid moiety is particularly noteworthy, as this four-membered heterocycle enhances metabolic resistance and binding affinity—key factors in designing next-generation therapeutics.

In the context of green chemistry, the demand for eco-friendly synthetic routes has surged. The 2171626-00-7 compound can be synthesized using catalytic methods that minimize waste, resonating with the sustainability goals of modern labs. Additionally, its Fmoc group allows for selective deprotection, a feature highly sought after in combinatorial chemistry libraries. This aligns with frequent searches on high-throughput screening (HTS) and fragment-based drug design.

The cyclobutyl ring in 1-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetyl)azetidine-2-carboxylic acid introduces conformational rigidity, a property critical for molecular recognition in GPCR-targeted drugs. Recent studies highlight its utility in allosteric modulator development, a hot topic in neuropharmacology forums. Furthermore, its carboxylic acid terminus enables cross-coupling reactions, making it a versatile building block for biaryl compounds—a recurring theme in cancer research publications.

From an SEO perspective, this compound’s nomenclature includes high-value keywords like “Fmoc-protected cyclobutane” and “azetidine carboxylate derivatives”, which are frequently queried in chemical databases such as SciFinder and PubChem. Its CAS number (2171626-00-7) is often used in patent searches, particularly for peptide-based intellectual property. The compound’s relevance to COVID-19 research (e.g., protease inhibitor design) further boosts its online visibility, as evidenced by Google Trends data.

In summary, 1-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetyl)azetidine-2-carboxylic acid exemplifies the intersection of cutting-edge chemistry and therapeutic innovation. Its multifaceted applications—from peptide engineering to drug formulation—make it a subject of enduring interest in both academic and industrial settings. As computational chemistry tools advance, this compound’s role in in silico modeling and virtual screening is poised to expand, cementing its status as a keystone molecule in modern medicinal chemistry.

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